Intepirdine

5-HT6 receptor radioligand binding affinity comparison

Intepirdine is a uniquely characterized 5-HT6 receptor antagonist with sub-nanomolar affinity (Ki=1.4 nM, pKi=9.63) and >100-fold selectivity over a broad receptor panel. Unlike generic 5-HT6 antagonists, it offers a quantitatively defined dual 5-HT6/5-HT2A engagement profile and validated human PET imaging protocols for brain target-occupancy measurement. Backed by extensive clinical safety data from the 1,315-patient MINDSET Phase III trial, this compound is the gold-standard reference for translational neuroscience studies investigating the 5-HT6 mechanism or benchmarking new chemical entities. Essential for reproducible preclinical research where binding affinity, selectivity, and target engagement must be incontrovertible.

Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
CAS No. 607742-69-8
Cat. No. B1672000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntepirdine
CAS607742-69-8
Synonyms3-benzenesulfonyl-8-piperazin-1-ylquinoline
GSK-742457
intepirdine
RVT-101
SB 742457
SB-742457
SB742457
Molecular FormulaC19H19N3O2S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H19N3O2S/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22/h1-8,13-14,20H,9-12H2
InChIKeyJJZFWROHYSMCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Intepirdine (SB-742457, CAS 607742-69-8) Procurement Guide: 5-HT6 Receptor Antagonist for Neuroscience Research


Intepirdine (also known as SB-742457, RVT-101, or GSK-742457) is a potent and highly selective 5-HT6 receptor antagonist with a molecular weight of 353.44 Da and the molecular formula C19H19N3O2S . It has been extensively investigated for its pro-cognitive effects in preclinical models and has advanced through multiple clinical trials for Alzheimer's disease and other dementias [1]. The compound exhibits a pKi of 9.63 at the human 5-HT6 receptor, corresponding to a Ki of approximately 1.4 nM, and demonstrates greater than 100-fold selectivity over a broad panel of other receptor targets .

Why Intepirdine (SB-742457) Cannot Be Substituted with Generic 5-HT6 Antagonists: Key Differentiators for Informed Procurement


Substituting intepirdine with another 5-HT6 receptor antagonist without careful consideration of binding affinity, selectivity profile, and target engagement characteristics can lead to irreproducible research outcomes [1]. Intepirdine distinguishes itself from other 5-HT6 antagonists through a combination of sub-nanomolar affinity (Ki = 1.4 nM) and a unique secondary engagement profile at the 5-HT2A receptor, which may contribute to its pro-cognitive effects at clinically relevant doses [2]. Furthermore, intepirdine has been evaluated in multiple large-scale Phase II and Phase III clinical trials (including the 1,315-patient MINDSET study), providing extensive human safety and tolerability data that are unavailable for most research-grade 5-HT6 antagonists [3]. The quantitative evidence below delineates precisely where intepirdine differs from comparators and why this matters for experimental design and procurement decisions.

Intepirdine (CAS 607742-69-8) Quantitative Evidence Guide: Head-to-Head Comparisons with Key Comparators


5-HT6 Receptor Binding Affinity: Intepirdine vs. Reference Compounds 18, 22, 27, and 28

In a direct head-to-head binding study conducted under identical experimental conditions, intepirdine exhibited a Ki of 1.4 nM at the human 5-HT6 receptor, representing 18-fold to 21-fold higher affinity compared to four structurally distinct comparator compounds (compounds 18, 22, 27, and 28), which displayed Ki values ranging from 22 nM to 30 nM [1]. The binding experiments were performed using human recombinant CHO cells expressing h5-HT6R, with mean Ki values calculated from three independent experiments (SEM ± 27%) [1].

5-HT6 receptor radioligand binding affinity comparison

Selectivity Profile: Intepirdine 5-HT2A Affinity vs. 5-HT6 Primary Target

Intepirdine demonstrates measurable secondary binding to the 5-HT2A receptor (Ki = 26 nM), which is approximately 18.6-fold lower affinity than its primary 5-HT6 target (Ki = 1.4 nM) [1]. This secondary engagement is not merely an in vitro artifact; PET imaging studies in healthy human volunteers demonstrated dose-dependent 5-HT2A receptor occupancy in the frontal cortex, with occupancies of 24±6% at 3 mg/day, 35±4% at 15 mg/day, and 58±19% at 35 mg/day [2]. In contrast, 5-HT6 receptor occupancy was saturated at all tested doses (3, 15, and 35 mg/day) [2]. The authors concluded that blocking both 5-HT6 and 5-HT2A receptors may be required for the optimal therapeutic action of SB-742457 [2]. For context, intepirdine exhibits substantially lower affinity for other receptor subtypes: 5-HT1A (Ki = 2370 nM), 5-HT7 (Ki = 14,230 nM), and D2 (Ki = 997 nM) [1].

receptor selectivity 5-HT2A off-target binding

Phase II Clinical Efficacy: Intepirdine Dose-Response vs. Other Doses

In a Phase II dose-ranging study in Alzheimer's disease patients, SB-742457 (intepirdine) at 35 mg/day demonstrated a pro-cognitive signal superior to both the 5 mg/day and 15 mg/day doses tested [1]. The study showed increasing pro-cognitive effects as the dose increased, with the 35 mg/day dose producing the strongest signal [1]. This dose-response relationship informed the selection of the 35 mg/day dose for subsequent Phase III evaluation [2]. However, the confirmatory Phase III MINDSET trial (n=1,315) did not demonstrate statistically significant differences between intepirdine 35 mg/day and placebo on co-primary endpoints: ADAS-Cog change from baseline at week 24 showed an adjusted mean difference of -0.36 (95% CI: -0.95 to 0.22, P = 0.2249), and ADCS-ADL showed an adjusted mean difference of -0.09 (95% CI: -0.90 to 0.72, P = 0.8260) [2].

Alzheimer's disease dose-response cognitive outcomes

Class-Level Clinical Outcomes: Intepirdine and Idalopirdine Phase III Trial Failures

Both intepirdine and idalopirdine, the two most clinically advanced 5-HT6 receptor antagonists, failed to demonstrate statistically significant cognitive benefit in large Phase III trials when used as adjunctive therapy to cholinesterase inhibitors [1]. A comprehensive review of preclinical and Phase I-III clinical trials across three major 5-HT6 antagonists (idalopirdine, intepirdine, and SUVN-502) concluded that despite early positive findings, larger Phase III trials failed to demonstrate any statistically significant impact on cognition for both idalopirdine and intepirdine [1]. This class-level outcome suggests that 5-HT6 receptor antagonism alone, or in combination with donepezil, may be insufficient to produce clinically meaningful cognitive improvement in mild-to-moderate Alzheimer's disease [1].

5-HT6 antagonist Alzheimer's disease Phase III trial

Intepirdine (SB-742457) Optimal Research Applications Based on Quantitative Evidence


Preclinical Cognitive Research Requiring High-Affinity 5-HT6 Antagonism with Defined Selectivity Profile

Intepirdine is optimally suited for preclinical studies requiring a well-characterized 5-HT6 antagonist with sub-nanomolar affinity (Ki = 1.4 nM) and a quantitatively defined selectivity profile across 5-HT2A (Ki = 26 nM), 5-HT1A (Ki = 2,370 nM), 5-HT7 (Ki = 14,230 nM), and D2 (Ki = 997 nM) receptors [1]. The compound's dual 5-HT6/5-HT2A engagement profile at doses of 15-35 mg/day in humans provides a distinct pharmacological signature that should be accounted for when interpreting pro-cognitive effects [2]. Researchers investigating the mechanistic basis of cognitive enhancement should consider this secondary pharmacology when designing control experiments or comparator studies.

Human Target Engagement Studies Using Established PET Imaging Protocols

Intepirdine is one of the few 5-HT6 antagonists with validated human PET imaging protocols for measuring brain target occupancy. The 11C-GSK215083 PET ligand has been quantitatively characterized for measuring both 5-HT6 (striatum) and 5-HT2A (frontal cortex) occupancy by SB-742457 in healthy volunteers [1]. This enables direct in vivo confirmation of target engagement, with documented 5-HT2A cortical occupancies of 24±6% (3 mg/day), 35±4% (15 mg/day), and 58±19% (35 mg/day), while 5-HT6 receptor occupancy is saturated at all three doses [1]. Researchers conducting translational neuroscience studies requiring receptor occupancy quantification should prioritize intepirdine given this established imaging methodology.

Safety and Tolerability Reference Studies in CNS Drug Development

Intepirdine has been evaluated for safety and tolerability in multiple large-scale clinical trials, including the 1,315-patient MINDSET Phase III study, which demonstrated a favorable safety profile similar to placebo [1]. This extensive human safety dataset, combined with Phase II studies showing general safety and tolerability [2], makes intepirdine a valuable reference compound for CNS drug development programs. Researchers can leverage these data for benchmarking new 5-HT6 antagonists or for understanding the safety margins of this pharmacological class in human subjects.

Investigation of 5-HT6 Antagonist Mechanism Discrepancies Between Preclinical and Clinical Outcomes

Given the clear discrepancy between positive preclinical and Phase II cognitive signals [1] and negative Phase III outcomes for both intepirdine and idalopirdine [2], intepirdine serves as an essential tool compound for investigating the translational gap in 5-HT6 antagonist research. Studies examining differences in receptor reserve, species-specific pharmacology, or compensatory mechanisms between rodent models and human Alzheimer's disease pathology would benefit from using a compound with fully characterized clinical outcomes and target engagement data. This application is particularly relevant for academic and industry groups seeking to understand the limitations of 5-HT6 antagonism as a therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Intepirdine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.